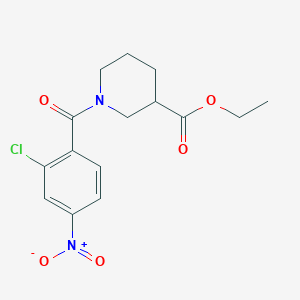ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate
CAS No.:
Cat. No.: VC9072167
Molecular Formula: C15H17ClN2O5
Molecular Weight: 340.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H17ClN2O5 |
|---|---|
| Molecular Weight | 340.76 g/mol |
| IUPAC Name | ethyl 1-(2-chloro-4-nitrobenzoyl)piperidine-3-carboxylate |
| Standard InChI | InChI=1S/C15H17ClN2O5/c1-2-23-15(20)10-4-3-7-17(9-10)14(19)12-6-5-11(18(21)22)8-13(12)16/h5-6,8,10H,2-4,7,9H2,1H3 |
| Standard InChI Key | DXHPANJSEMRWAH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
| Canonical SMILES | CCOC(=O)C1CCCN(C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate reflects its structural components:
-
A piperidine ring substituted at the 1-position with a 2-chloro-4-nitrobenzoyl group.
-
An ethyl ester at the 3-position of the piperidine core.
The molecular formula is C₁₅H₁₇ClN₂O₅, with a molecular weight of 341 Da .
Table 1: Comparative Analysis of Structural Analogues
The positional isomerism of the nitro and chloro groups significantly influences electronic properties and intermolecular interactions. For instance, the ortho-chloro substituent in the target compound introduces steric hindrance, potentially affecting its reactivity compared to the para-nitro analogue .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of ethyl 1-(2-chloro-4-nitrobenzoyl)-3-piperidinecarboxylate likely involves a two-step process:
-
Acylation of Piperidine: Reaction of piperidine with 2-chloro-4-nitrobenzoyl chloride under basic conditions to form the 1-benzoylpiperidine intermediate.
-
Esterification: Introduction of the ethyl carboxylate group at the 3-position via nucleophilic acyl substitution, typically using ethyl chloroformate or a similar reagent .
A related synthesis from demonstrates that 2-chloro-N-arylacetamides can be prepared by reacting arylamines with 2-chloroacetyl chloride in the presence of a base like triethylamine (TEA). This method could be adapted for the benzoyl chloride variant.
Key Reaction Conditions:
-
Solvent: Ethanol or dimethylformamide (DMF).
-
Catalyst: Sodium ethoxide or TEA.
-
Temperature: Reflux conditions (70–80°C).
Physicochemical Properties
Lipophilicity and Solubility
The compound’s LogP value of 2.55 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (90 Ų) and hydrogen bond acceptor count (4) further suggest compatibility with biological membranes, a critical factor in drug design .
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 341 Da |
| Rotatable Bonds | 5 |
| Heavy Atom Count | 23 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 90 Ų |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume